4-(4-Methoxyphenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile
Description
4-(4-Methoxyphenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile is a pyridine-based derivative featuring a methoxyphenyl group at position 4, a phenyl group at position 6, and a flexible [2-(piperidin-1-yl)ethyl]sulfanyl chain at position 2. This compound’s structure combines electron-donating (methoxy), aromatic (phenyl), and amine-containing (piperidine) substituents, which may influence its physicochemical and biological properties. Below, we compare this compound with structurally related pyridine derivatives to highlight key similarities and differences.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-phenyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3OS/c1-30-22-12-10-20(11-13-22)23-18-25(21-8-4-2-5-9-21)28-26(24(23)19-27)31-17-16-29-14-6-3-7-15-29/h2,4-5,8-13,18H,3,6-7,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALPUGBDOCHWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCCN3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-Methoxyphenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile (CAS Number: 332376-27-9) is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structure features a pyridine ring substituted with a methoxyphenyl group, a phenyl group, and a piperidinyl-thioethyl side chain, which contributes to its biological properties.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 31.2 - 62.5 |
The compound demonstrates bactericidal effects, inhibiting protein synthesis and nucleic acid production pathways in bacteria .
The mechanism by which this compound exerts its antimicrobial effects appears to involve multiple pathways:
- Inhibition of Protein Synthesis : It disrupts the ribosomal function, leading to decreased protein synthesis.
- Nucleic Acid Synthesis Inhibition : The compound interferes with DNA replication and transcription processes.
- Biofilm Disruption : It has shown moderate-to-good activity against biofilms formed by resistant strains such as MRSA, with minimum biofilm inhibitory concentrations (MBICs) suggesting effective disruption capabilities .
Case Studies
-
Study on MRSA Biofilms :
A study evaluated the efficacy of the compound against MRSA biofilms. Results indicated that at concentrations ranging from 62.216 µg/mL to 124.432 µg/mL, the compound significantly reduced biofilm formation compared to traditional antibiotics like ciprofloxacin . -
Comparative Study with Other Antimicrobials :
In comparative studies, the compound outperformed several conventional antibiotics in terms of both MIC and MBIC values against Gram-positive bacteria, highlighting its potential as a novel therapeutic agent in treating resistant infections .
Safety and Toxicology
While the antimicrobial properties are promising, further research is needed to evaluate the safety profile of this compound. Toxicological assessments are crucial to establish safe dosage levels for potential therapeutic applications.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Position 4: The 4-methoxyphenyl group donates electron density via resonance, stabilizing the pyridine ring. Position 6: A phenyl group contributes to hydrophobicity and π-π stacking interactions.
Comparable Compounds :
- Ethyl 4-(4-fluorophenyl)-2-(4-morpholinyl)-6-phenyl-3-pyridinecarboxylate (II) :
- Position 2: Morpholinyl (smaller heterocyclic amine) reduces steric bulk compared to piperidinylethyl .
- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile:
- 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile:
- Position 2: Ethoxy group donates electrons less effectively than methoxy, altering redox properties .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
